5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-
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Overview
Description
5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is a complex organic compound characterized by its unique imidazo-oxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo-oxazine core
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and nitro positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Formation of higher oxidation state products or cleavage of the nitro group.
Reduction: Conversion of the azido group to an amine, potentially leading to further functionalization.
Substitution: Formation of substituted derivatives with various functional groups replacing the azido or nitro groups.
Scientific Research Applications
5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5H-Imidazo[2,1-b][1,3]oxazine, 6-chloro-6,7-dihydro-2-nitro-
- 5H-Imidazo[2,1-b][1,3]oxazine, 6-amino-6,7-dihydro-2-nitro-
- 5H-Imidazo[2,1-b][1,3]oxazine, 6-methyl-6,7-dihydro-2-nitro-
Uniqueness
5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential for diverse applications. The stereochemistry of the (6S)- isomer also contributes to its specific interactions and properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(6S)-6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFANDBQTUNRSM-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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